c-Fms-IN-10 is classified as a small-molecule inhibitor within the broader category of kinase inhibitors. Specifically, it targets the tyrosine kinase domain of the c-Fms receptor, which is part of the platelet-derived growth factor receptor family. The compound is synthesized through organic chemistry methods and has been evaluated in preclinical studies for its efficacy in reducing inflammation and modulating macrophage activity.
The synthesis of c-Fms-IN-10 typically involves several key steps:
The specific synthetic route can vary based on modifications to enhance potency or selectivity against c-Fms.
c-Fms-IN-10 has a defined molecular structure characterized by specific functional groups that contribute to its binding affinity for the c-Fms receptor. The structural formula includes:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm the binding conformation within the c-Fms active site.
The interactions of c-Fms-IN-10 with biological targets involve several chemical reactions:
The mechanism of action of c-Fms-IN-10 involves:
c-Fms-IN-10 exhibits several key physical and chemical properties:
These properties are critical for determining the appropriate formulation for therapeutic use.
c-Fms-IN-10 has several potential applications in scientific research and therapeutic development:
CAS No.: 6801-81-6
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6